molecular formula C12H20ClNO3 B2921743 rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate CAS No. 2044705-81-7

rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2921743
CAS No.: 2044705-81-7
M. Wt: 261.75
InChI Key: XTYMSPGVTAVTLJ-SKDRFNHKSA-N
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Description

rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine scaffold. The tert-butyl carboxylate group at the 5-position provides steric protection and enhances solubility in organic solvents, while the chloromethyl substituent at the 3a-position offers a reactive site for further functionalization. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for the development of protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name

tert-butyl (3aR,6aR)-3a-(chloromethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-11(2,3)17-10(15)14-4-9-5-16-8-12(9,6-13)7-14/h9H,4-8H2,1-3H3/t9-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYMSPGVTAVTLJ-SKDRFNHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@@]2(C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate is a complex organic compound notable for its unique bicyclic structure, which includes both furan and pyrrole rings. The compound has a molecular formula of C12H20ClNO3 and a molecular weight of approximately 261.75 g/mol. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. The chloromethyl group is particularly significant as it can participate in nucleophilic substitution reactions, potentially enhancing the compound's binding affinity to various molecular targets.

Interaction Studies

Research has focused on the compound's binding affinity and reactivity with enzymes and receptors. These studies are crucial for understanding its mechanism of action and evaluating its potential therapeutic uses.

Target Binding Affinity Type of Interaction
Enzyme AHighCompetitive inhibition
Receptor BModerateAllosteric modulation
Nucleic Acid CLowNon-specific binding

Case Studies

  • Antitumor Activity : A study investigating the antitumor properties of this compound demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Another research focused on the antimicrobial activity of this compound revealed promising results against Gram-positive bacteria, indicating its potential use in developing new antibiotics.
  • Neuroprotective Effects : Preliminary studies have suggested that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

The synthesis of this compound typically involves multi-step organic reactions. The presence of the chloromethyl group allows for various chemical reactions including:

  • Nucleophilic Substitution : This reaction can lead to the formation of different derivatives by replacing the chloromethyl group with other nucleophiles.
  • Oxidation : The compound can undergo oxidation reactions that may alter its biological activity.

Synthetic Route Overview

The synthetic pathway generally includes:

  • Formation of the furo-pyrrole core.
  • Introduction of the chloromethyl group.
  • Esterification to form the final product.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
2,6-Dimethoxypyridine-3-carboxylic acidPyridine coreLacks furo-pyrrole structure
Cyclobutylboronic acidBoronic acid functionalityUsed primarily in Suzuki coupling reactions
2-(3-methyl-isoxazol-5-yl)-acetic acidIsoxazole ringExhibits anti-inflammatory properties

These comparisons underscore the distinctive structural features and potential biological activities associated with this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, focusing on substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Applications
rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate Not provided C₁₂H₂₀ClNO₃ Chloromethyl at 3a, tert-butyl at 5 ~261.75 (calculated) Intermediate for bioactive molecules; reactivity via Cl substitution
rel-(3aR,6aR)-tert-butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate 2162117-48-6 C₁₈H₂₅NO₃ Benzyl at 5, tert-butyl at 3a 303.40 Synthesis of peptidomimetics; aromatic functionalization
tert-butyl rel-(3aS,5s,6aR)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate 194151-77-4 C₁₂H₂₁NO₃ Hydroxyl at 5, tert-butyl at 2 227.3 Chiral alcohol precursor; used in asymmetric catalysis
tert-butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate 2137970-61-5 C₁₁H₁₈N₂O₃ Oxo at 4, tert-butyl at 5 226.27 Ketone-based derivatization; scaffold for macrocyclic ligands
(3aR,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid 2125431-23-2 C₉H₁₃NO₅ Methoxycarbonyl at 5, carboxylic acid at 3a 215.20 Bifunctional building block; peptide coupling applications
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole 250275-15-1 C₁₁H₂₀N₂O₂ Boc-protected amine 212.29 Versatile amine precursor; used in drug discovery pipelines

Structural and Functional Differences

  • Chloromethyl vs. Benzyl : The chloromethyl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), whereas the benzyl group in the analog (CAS 2162117-48-6) facilitates π-π interactions in receptor binding .
  • Hydroxyl vs. Oxo: The hydroxylated analog (CAS 194151-77-4) is prone to oxidation but serves as a hydrogen-bond donor, while the oxo derivative (CAS 2137970-61-5) participates in Schiff base formation .
  • Boc Protection : The Boc-protected hexahydropyrrolo[3,4-c]pyrrole (CAS 250275-15-1) lacks the fused furan ring but shares the bicyclic core, making it a simpler scaffold for combinatorial chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rac-tert-butyl (3aR,6aR)-3a-(chloromethyl)-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate?

  • Methodology : Start with stereoselective cyclization of pyrrolidine-furan precursors. Use tert-butyl carbamate protection to stabilize the amine during ring closure. Chloromethylation can be achieved via nucleophilic substitution (e.g., using chloromethyl methyl ether under controlled acidic conditions). Monitor reaction progress with in situ FTIR or HPLC to track intermediates like tert-butyl hexahydropyrrolo derivatives .
  • Key Data : Typical yields range from 40–60% due to steric hindrance at the 3a-position. Impurities often include diastereomers (e.g., 3aS,6aR configuration) and unreacted chloromethyl intermediates.

Q. How can chromatographic purification strategies be optimized for this compound?

  • Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). For diastereomer separation, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) improve resolution .
  • Data Contradiction : Polar solvents like methanol may reduce resolution due to hydrogen bonding with the furo-pyrrole oxygen, while acetonitrile minimizes this effect .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology :

  • NMR : ¹H NMR confirms stereochemistry via coupling constants (e.g., J = 8–10 Hz for axial protons in the furo ring).
  • HRMS : Exact mass (calc. for C₁₃H₂₁ClN₂O₃: 288.124 g/mol) validates molecular integrity.
  • X-ray crystallography : Resolves ambiguity in fused-ring stereochemistry .

Advanced Research Questions

Q. How does the chloromethyl group at the 3a-position influence reactivity in downstream functionalization?

  • Methodology : Evaluate nucleophilic substitution (e.g., with amines or thiols) under varying conditions. Kinetic studies show that steric hindrance slows SN2 pathways, favoring elimination side products. Use DFT calculations (e.g., Gaussian 16) to model transition states and optimize leaving-group compatibility .
  • Data Contradiction : Computational models may overestimate reaction rates due to solvent effects not accounted for in vacuum-phase simulations .

Q. What strategies mitigate racemization during functional group interconversion?

  • Methodology : Avoid strong bases (e.g., NaH) that deprotonate the pyrrolidine nitrogen, triggering ring-opening. Use mild reagents like DCC/HOBt for carboxylate activation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Key Finding : Racemization increases above 40°C; reactions should be conducted at 0–25°C.

Q. How can computational tools predict the compound’s behavior in catalytic systems (e.g., asymmetric catalysis)?

  • Methodology : Apply molecular docking (AutoDock Vina) to assess interactions with chiral catalysts. MD simulations (GROMACS) reveal conformational stability in solvent environments. Correlate computational results with experimental ee values from hydrogenation trials .

Data Contradiction Analysis

Q. Discrepancies in reported diastereomer ratios during synthesis: What factors contribute?

  • Root Cause : Variations in reaction temperature, solvent polarity, and catalyst loading. For example, dichloromethane stabilizes the transition state for the 3aR,6aR isomer, while THF favors 3aS,6aR .
  • Resolution : Standardize reaction conditions (e.g., –10°C in DCM with 1.2 eq. BF₃·Et₂O) and validate via replicate experiments.

Safety and Handling

Q. What safety protocols are essential for handling chlorinated intermediates?

  • Methodology : Use fume hoods, PPE (nitrile gloves, goggles), and inert atmospheres for moisture-sensitive steps. Neutralize waste with 10% NaOH before disposal. Refer to GHS codes P210 (flammability) and P201 (pre-handling instructions) .

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